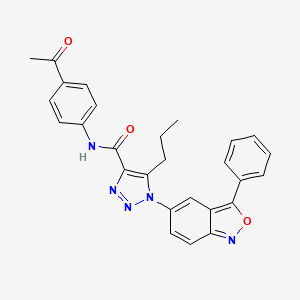![molecular formula C22H31N3O B11305970 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine](/img/structure/B11305970.png)
1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine is a complex organic compound that combines the structural features of adamantane, piperazine, and pyridine
Preparation Methods
The synthesis of 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine typically involves multiple steps, starting with the preparation of adamantane-1-carbonyl chloride. This intermediate is then reacted with 4-[2-(pyridin-4-YL)ethyl]piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine moieties can be substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for the development of new therapeutic agents.
Materials Science: The compound’s adamantane moiety imparts rigidity and stability, making it useful in the design of novel materials with specific mechanical and thermal properties.
Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance the compound’s binding affinity and stability, while the piperazine and pyridine groups can interact with various functional sites on the target molecules. These interactions can modulate the activity of the target, leading to the desired biological effects.
Comparison with Similar Compounds
1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine can be compared with other similar compounds, such as:
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, share the adamantane core structure but differ in their functional groups and biological activities.
Piperazine derivatives: Compounds such as piperazine citrate and piperazine phosphate, which are used as anthelmintic agents, have different substituents on the piperazine ring, leading to different pharmacological properties.
Pyridine derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide (vitamin B3) contain the pyridine ring but have distinct biological roles and applications.
The uniqueness of this compound lies in its combination of these three structural motifs, which imparts a unique set of chemical and biological properties.
Properties
Molecular Formula |
C22H31N3O |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-adamantyl-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H31N3O/c26-21(22-14-18-11-19(15-22)13-20(12-18)16-22)25-9-7-24(8-10-25)6-3-17-1-4-23-5-2-17/h1-2,4-5,18-20H,3,6-16H2 |
InChI Key |
UONDGRVPFZJJTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11305889.png)
![6-Chloro-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305898.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide](/img/structure/B11305900.png)
![N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305908.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11305916.png)
![5-Bromo-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11305920.png)
![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11305929.png)
![4-Acetyl-2-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11305930.png)
![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11305937.png)
![2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11305940.png)
![5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11305953.png)
![2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11305960.png)

![2-(2-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11305967.png)
